4-Iodo-1-methyl-1H-imidazole
Overview
Description
4-Iodo-1-methyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in various pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the iodine-promoted tandem oxidative condensation of benzylamines and 2-methylquinazolin-4-(3H)-ones, yielding imidazo[1,5-a]quinazolin-5(4H)-ones via dual C(sp3)-H amination under metal-free conditions . Another method includes a one-pot Debus-Radziszewski multicomponent condensation reaction using molecular iodine as a catalyst, which allows the synthesis of 2-substituted 4,5-diphenyl-1H-imidazoles . Additionally, a one-pot synthesis of 1,2,4,5-tetraarylimidazoles has been reported using molecular iodine as an efficient catalyst, starting from benzoin, an aromatic aldehyde, and an amine .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized by various spectroscopic techniques. For instance, the X-ray crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations have been used to analyze the structure of a bromophenyl-fluoromethylphenyl-diphenyl-imidazole derivative . These studies provide insights into the geometric parameters, intermolecular interactions, and electronic properties of the imidazole ring.
Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. The presence of the imidazole ring enhances the pharmacokinetic characteristics of molecules, optimizing solubility and bioavailability, which is crucial for medicinal applications . The reactivity of the imidazole ring allows for further functionalization, which can be exploited in the synthesis of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as iodine can affect the compound's stability, charge distribution, and interaction with biological targets. Molecular electrostatic potential (MEP) studies can reveal the distribution of positive potential on the nitrogen atoms of the imidazole ring, which is important for understanding the compound's reactivity and interaction with other molecules . Additionally, the imidazole ring's ionizable nature contributes to its biological activity, as seen in various imidazole-containing pharmaceuticals .
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Iodo-1H-imidazole can be synthesized from iodine and imidazole through substitution and deiodination reactions, offering a reasonable yield of 73.5% (Ru, 2011).
- A method for the divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles from a common intermediate, involving the N-alkylation of 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole, has been developed (Delest et al., 2008).
Applications in Electrochemistry and Materials Science
- Imidazole and 1-methyl imidazole are used as additives in polybenzimidazole equilibrated with phosphoric acid, a system for high-temperature proton-conducting polymer electrolytes in fuel cells (Schechter & Savinell, 2002).
- An efficient method for the N-arylation of imidazole by 1-(dodecyloxy)-4-iodobenzene has been reported, useful in synthesizing mesomorphic 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide, a compound with interesting electrochemical and UV properties (Fouchet et al., 2009).
Pharmaceutical and Biological Relevance
- 4-Methyl-5-imidazole carbaldehyde derivatives, starting from 4-methyl-1H-imidazole-5-carbaldehyde, have potential biological activities (Orhan et al., 2019).
- Regioselective synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, including highly cytotoxic derivatives, demonstrates the potential of 1-methyl-1H-imidazole in cancer research (Bellina et al., 2008).
Industrial and Environmental Applications
- The corrosion inhibition of copper by imidazole derivatives, including 1-methyl derivatives, highlights their potential in industrial applications (Kovačević et al., 2017); (Gašparac et al., 2000).
Other Applications
- 4-Iodo-1-methyl-1H-imidazole plays a role in the synthesis of various heterocyclic compounds, highlighting its versatility in organic chemistry (Drageset & Bjørsvik, 2016); (Panosyan & Still, 2001).
Safety And Hazards
4-Iodo-1-methyl-1H-imidazole is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-iodo-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQSHNLGOKQVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378476 | |
Record name | 4-Iodo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-methyl-1H-imidazole | |
CAS RN |
71759-87-0 | |
Record name | 4-Iodo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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